4,5-Dibromo-2-furaldehyde
Overview
Description
4,5-Dibromo-2-furaldehyde is an organic compound belonging to the furfural family. It is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring and an aldehyde group at the 2 position. This compound is known for its high reactivity and versatility, making it a valuable building block in synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary target of 4,5-Dibromo-2-furaldehyde is the furan nucleus . The compound interacts with this target through a series of chemical reactions, leading to various transformations .
Mode of Action
The mode of action of this compound involves several steps. First, the compound undergoes nitration with nitric acid in acetic anhydride, which results in the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group . This forms 4-bromo-5-nitro-2-furanmethanediol diacetate .
In another reaction, butyllithium replaces the bromide in the α-position of the furan nucleus with lithium . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of furan compounds . The compound can be used as a starting point for further transformations, leading to the creation of various trisubstituted furans . These furans may be of interest as physiologically active substances or for the synthesis of compounds close in structure to natural products .
Result of Action
The result of the action of this compound is the formation of new furan compounds with three substituents in the nucleus
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive groups can affect the compound’s reactions . Additionally, the compound’s reactivity may be affected by temperature, as evidenced by the unsuccessful attempt to eliminate a bromine atom from the aldehyde at temperatures between -10 and -15 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-furaldehyde can be synthesized through various methods. One common approach involves the bromination of 2-furaldehyde using bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-furaldehyde undergoes various chemical reactions, including:
Nitration: The nitration of this compound with nitric acid in acetic anhydride results in the replacement of a bromine atom by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate.
Lithiation: Reaction with butyllithium replaces the bromide in the α-position of the furan nucleus with lithium.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic anhydride.
Lithiation: Butyllithium.
Major Products:
Nitration: 4-bromo-5-nitro-2-furanmethanediol diacetate.
Lithiation: Lithium-substituted furan derivatives.
Scientific Research Applications
4,5-Dibromo-2-furaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various trisubstituted furan compounds, which are valuable in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including bacteriostatic properties.
Industry: It is used in the preparation of complex organic molecules and materials with specific properties.
Comparison with Similar Compounds
- 4,5-Dichloro-2-furaldehyde
- 4,5-Diiodo-2-furaldehyde
- 2,4-Dibromo-5-furaldehyde
Comparison: 4,5-Dibromo-2-furaldehyde is unique due to the presence of bromine atoms at the 4 and 5 positions, which significantly influence its reactivity and the types of reactions it undergoes. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dibromofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHCCZDQZBLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360170 | |
Record name | 4,5-Dibromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-85-4 | |
Record name | 4,5-Dibromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,5-dibromo-2-furaldehyde in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Its structure, containing a furan ring with two bromine atoms and an aldehyde group, allows for various chemical transformations. [] This versatility makes it a useful precursor for synthesizing more complex molecules. []
Q2: Can you provide an example of how this compound is used to create other compounds?
A2: While the specific reactions are not detailed in the abstract, the title "Syntheses from this compound" implies its use as a starting material. [] The bromine atoms can participate in substitution reactions, while the aldehyde group can undergo reactions like oxidations, reductions, or condensations to build upon the furan core structure. []
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